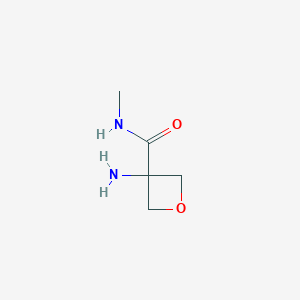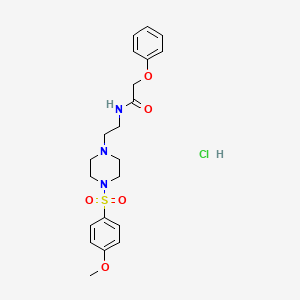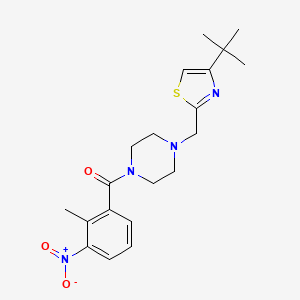
N-benzyl-4-methylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-4-methylpiperazine-1-carbothioamide” is a derivative of benzylpiperazine . It is a thiourea derivative, with the molecular formula C13H19N3S .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by significant conformational differences among the three independent molecules in its asymmetric unit . The dihedral angles between the thiourea groups and the phenyl rings are 52.10 (5), 63.29 (5), and 66.46 (6)° in molecules A, B, and C, respectively .Wissenschaftliche Forschungsanwendungen
N-benzyl-4-methylpiperazine-1-carbothioamide has been extensively studied for its potential applications in the field of cancer research. Studies have shown that this compound exhibits anti-proliferative and cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
In addition to its potential applications in cancer research, this compound has also been studied for its effects on the central nervous system. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Wirkmechanismus
The exact mechanism of action of N-benzyl-4-methylpiperazine-1-carbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes, which are involved in programmed cell death. In the central nervous system, this compound has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various systems. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the central nervous system, this compound has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been shown to exhibit antioxidant and anti-inflammatory effects in various systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-4-methylpiperazine-1-carbothioamide for lab experiments is its high yield and purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4-methylpiperazine-1-carbothioamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential side effects and toxicity. Another area of interest is its potential applications in the treatment of neurological disorders such as anxiety and depression. Further studies are needed to determine the underlying mechanisms of this compound's effects on neurotransmitters, as well as its potential side effects and toxicity. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in various systems, as well as its potential applications in other fields such as pharmacology and drug discovery.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound can be synthesized using a simple and efficient method, and has been shown to exhibit promising properties in the fields of cancer research, neuroscience, and pharmacology. Further research is needed to fully understand the potential applications of this compound, as well as its underlying mechanisms of action and potential side effects.
Synthesemethoden
N-benzyl-4-methylpiperazine-1-carbothioamide can be synthesized using a simple and efficient method that involves the reaction of 4-methylpiperazine with benzyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is purified through recrystallization. The yield of this compound obtained through this method is typically high, and the purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-benzyl-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-15-7-9-16(10-8-15)13(17)14-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHRFNRWWHCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)


![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2855410.png)
![N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2855411.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)





![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2855425.png)